

Physical and chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-2-methylbut-3-enoic acid

Cat. No.: B1196201

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An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Hydroxy-2-methylbut-3-enoic acid**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: **2-Hydroxy-2-methylbut-3-enoic acid**^[1] CAS Number: 31572-04-0^[1] Molecular Formula: C₅H₈O₃^[2] Molecular Weight: 116.12 g/mol ^[2]

The structure of **2-Hydroxy-2-methylbut-3-enoic acid** features a four-carbon butenoic acid backbone with a methyl group and a hydroxyl group attached to the alpha-carbon (C2), and a vinyl group at the C3 position.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **2-Hydroxy-2-methylbut-3-enoic acid** is presented in Table 1.

Property	Value	Source
Boiling Point	255.5 °C	[2]
255.7±20.0 °C (Predicted)	ChemicalBook	
Specific Gravity	1.18	[2]
pKa	3.65±0.22 (Predicted)	ChemicalBook
Melting Point	Not available	
Solubility	Not available	

Synthesis

A common method for the synthesis of α -hydroxy acids is through the hydrolysis of a cyanohydrin precursor. A plausible synthetic route for **2-Hydroxy-2-methylbut-3-enoic acid** is outlined below.

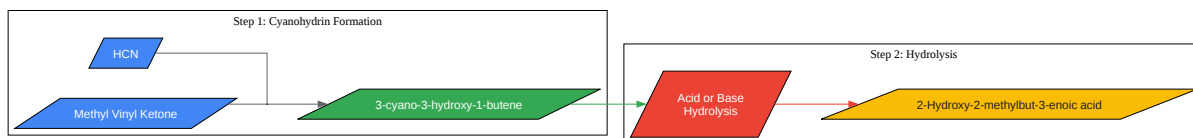
Experimental Protocol: Synthesis via Cyanohydrin Hydrolysis

Step 1: Formation of the Cyanohydrin

- Methyl vinyl ketone is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or a salt such as sodium or potassium cyanide, in the presence of a weak acid or base catalyst. This reaction forms the corresponding cyanohydrin, 3-cyano-3-hydroxy-1-butene.

Step 2: Hydrolysis of the Cyanohydrin

- The resulting cyanohydrin is then subjected to acidic or basic hydrolysis.
- Acidic Hydrolysis:** The cyanohydrin is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrile group is hydrolyzed to a carboxylic acid, yielding **2-Hydroxy-2-methylbut-3-enoic acid**.
- Basic Hydrolysis:** Alternatively, the cyanohydrin can be treated with a strong base, like sodium hydroxide, followed by acidification to produce the final product.



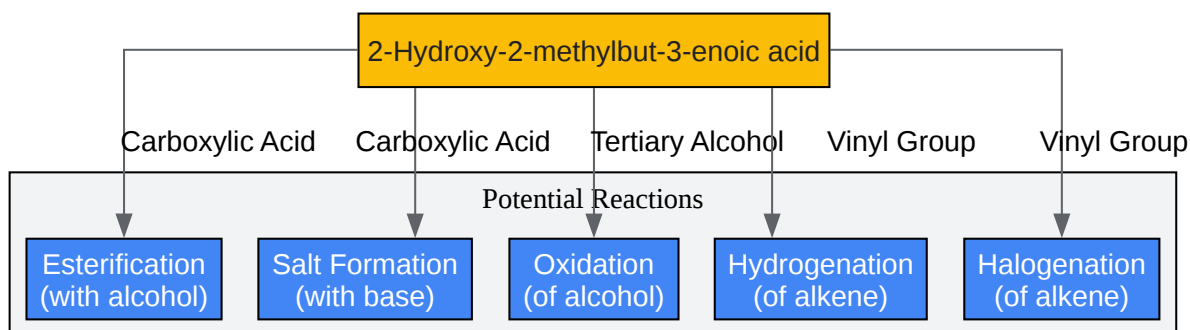
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Synthetic workflow for **2-Hydroxy-2-methylbut-3-enoic acid**.

Chemical Reactivity

The chemical reactivity of **2-Hydroxy-2-methylbut-3-enoic acid** is dictated by its three functional groups: the carboxylic acid, the tertiary alcohol, and the vinyl group.

- **Carboxylic Acid Reactions:** The carboxylic acid group can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst, and salt formation with bases.
- **Alcohol Reactions:** The tertiary hydroxyl group is less reactive than primary or secondary alcohols but can undergo oxidation under harsh conditions.
- **Alkene Reactions:** The vinyl group can participate in addition reactions, such as hydrogenation to form 2-hydroxy-2-methylbutanoic acid, or halogenation.



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Concept map of potential chemical reactions.

Spectroscopic Analysis

While experimental spectra for **2-Hydroxy-2-methylbut-3-enoic acid** are not readily available, its spectroscopic features can be predicted based on its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid proton (a broad singlet), the vinyl protons, and the methyl protons.
- ^{13}C NMR: The carbon NMR spectrum should display distinct peaks for the carboxylic carbon, the quaternary alpha-carbon, the vinyl carbons, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C stretching and bending vibrations from the vinyl group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of functional groups.

Biological Activity and Applications

The biological activity of **2-Hydroxy-2-methylbut-3-enoic acid** has not been extensively studied. However, as an alpha-hydroxy acid (AHA), it may possess properties similar to other compounds in this class, which are known for their use in dermatology and cosmetics for their exfoliating and skin-rejuvenating effects. Further research is needed to elucidate the specific biological roles and potential therapeutic applications of this compound.

Stability and Storage

Information regarding the stability of **2-Hydroxy-2-methylbut-3-enoic acid** is limited. As with many unsaturated carboxylic acids, it may be susceptible to polymerization or degradation upon exposure to heat, light, or certain catalysts. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxy-2-methylbut-3-enoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196201#physical-and-chemical-properties-of-2-hydroxy-2-methylbut-3-enoic-acid]

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